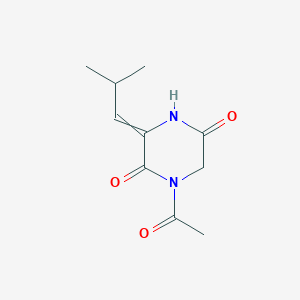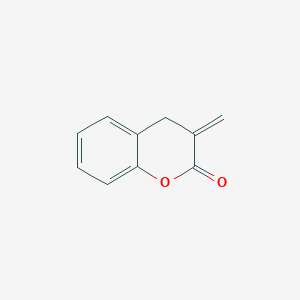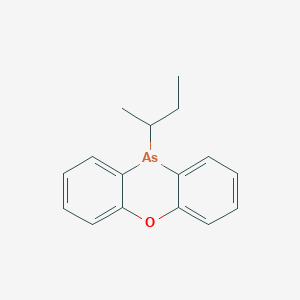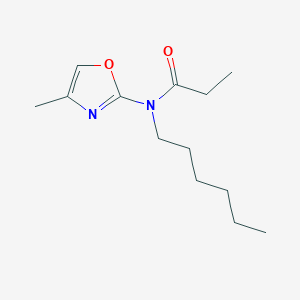
N-Hexyl-N-(4-methyl-1,3-oxazol-2-YL)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hexyl-N-(4-methyl-1,3-oxazol-2-YL)propanamide is a compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-N-(4-methyl-1,3-oxazol-2-YL)propanamide typically involves the formation of the oxazole ring followed by the attachment of the hexyl and propanamide groups. One common method for synthesizing oxazoles is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes .
Industrial Production Methods
Industrial production of oxazole derivatives often involves large-scale chemical reactions under controlled conditions. The specific methods for producing this compound on an industrial scale would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hexyl-N-(4-methyl-1,3-oxazol-2-YL)propanamide can undergo various chemical reactions, including:
Oxidation: Oxazoles can be oxidized to form oxazolones.
Reduction: Reduction reactions can convert oxazoles to oxazolines.
Substitution: Electrophilic aromatic substitution can occur at the C5 position of the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxazoles can lead to the formation of oxazolones, while reduction can produce oxazolines.
Wissenschaftliche Forschungsanwendungen
N-Hexyl-N-(4-methyl-1,3-oxazol-2-YL)propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-Hexyl-N-(4-methyl-1,3-oxazol-2-YL)propanamide involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors in biological systems, leading to its observed biological activities. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aleglitazar: An antidiabetic drug containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
N-Hexyl-N-(4-methyl-1,3-oxazol-2-YL)propanamide is unique due to its specific structure, which combines the oxazole ring with hexyl and propanamide groups. This unique structure may confer distinct biological activities and chemical properties compared to other oxazole derivatives.
Eigenschaften
CAS-Nummer |
57068-64-1 |
|---|---|
Molekularformel |
C13H22N2O2 |
Molekulargewicht |
238.33 g/mol |
IUPAC-Name |
N-hexyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C13H22N2O2/c1-4-6-7-8-9-15(12(16)5-2)13-14-11(3)10-17-13/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
JQQVBEVWIWFPPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN(C1=NC(=CO1)C)C(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


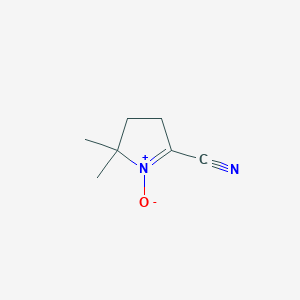
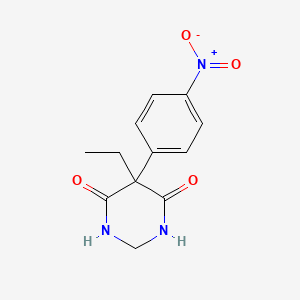
![4-Oxo-7-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14628716.png)
![Diethyl [(hydroxyimino)(phenyl)methyl]phosphonate](/img/structure/B14628725.png)

![N-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14628739.png)

![3-[(2,6-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14628747.png)


